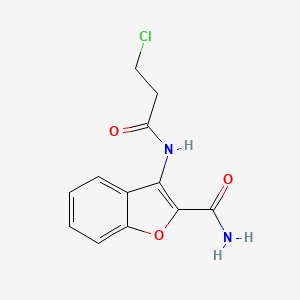

3-(3-Chloropropanamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(3-chloropropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c13-6-5-9(16)15-10-7-3-1-2-4-8(7)18-11(10)12(14)17/h1-4H,5-6H2,(H2,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYVXKURXCOHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-Chloropropanamido)benzofuran-2-carboxamide involves a combination of C–H arylation and transamidation chemistry. The process typically begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The final step involves a one-pot, two-step transamidation procedure to achieve the desired benzofuran-2-carboxamide derivative .

Chemical Reactions Analysis

3-(3-Chloropropanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the amido and carboxamide groups, to form new derivatives. Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction

Scientific Research Applications

3-(3-Chloropropanamido)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-Chloropropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Structural and Molecular Differences

The target compound differs from analogous benzofuran-2-carboxamides primarily in substituent type and position. Key comparisons include:

Key Observations :

- Fluorine (in the 2-fluorophenyl analog) introduces electronegativity, which may alter receptor binding kinetics .

- Ring Modifications: The vilazodone intermediate’s piperazinyl group enables serotonin receptor targeting, highlighting how non-halogen substituents expand therapeutic utility . The brominated benzothieno-furan derivative demonstrates structural flexibility but lacks characterized bioactivity .

Biological Activity

3-(3-Chloropropanamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of protein kinases. Protein kinases play critical roles in various cellular processes, including cell proliferation, survival, and differentiation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The primary biological activity of this compound is its inhibitory effect on specific protein kinases, notably the PIM kinase family (PIM-1, PIM-2, and PIM-3). These kinases are implicated in several oncogenic processes:

- Cell Cycle Regulation : PIM kinases are known to enhance cell cycle progression by phosphorylating key regulatory proteins such as CDC25A, which promotes the G1/S transition in the cell cycle .

- Apoptosis Inhibition : PIM-1 acts as an anti-apoptotic factor by inactivating pro-apoptotic proteins like Bad. This function is particularly relevant in cancer cells where evasion of apoptosis is a hallmark .

- Tumorigenesis : Overexpression or mutation of PIM kinases has been linked to various cancers, including prostate cancer and Burkitt lymphoma. Inhibition of these kinases may represent a promising therapeutic strategy .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- In Vitro Studies :

- In a study examining its effects on cancer cell lines, the compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the downregulation of PIM kinase activity, leading to increased apoptosis in tumor cells while sparing normal cells .

- Animal Models :

- In vivo studies using mouse models have shown that administration of this compound resulted in reduced tumor growth in xenograft models of prostate cancer. The observed decrease in tumor size correlated with decreased levels of phosphorylated CDC25A, indicating effective inhibition of the PIM signaling pathway .

Data Table: Summary of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.